molecular formula C25H21ClFN3O2S B4985853 [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N'-(2-phenylethyl)carbamimidothioate

[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N'-(2-phenylethyl)carbamimidothioate

Cat. No.: B4985853
M. Wt: 482.0 g/mol
InChI Key: UNRGCVNDXHWMQB-UHFFFAOYSA-N
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Description

[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-(2-phenylethyl)carbamimidothioate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxopyrrolidinyl moiety, and a carbamimidothioate linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-(2-phenylethyl)carbamimidothioate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the dioxopyrrolidinyl moiety: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Formation of the carbamimidothioate linkage: This step can be carried out by reacting an isothiocyanate with an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamimidothioate linkage.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer or infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-(2-phenylethyl)carbamimidothioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, the compound can inhibit its activity.

    Receptor modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds, [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-(2-phenylethyl)carbamimidothioate stands out due to its unique combination of functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets.

Properties

IUPAC Name

[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N'-(2-phenylethyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O2S/c26-18-6-10-20(11-7-18)29-25(28-15-14-17-4-2-1-3-5-17)33-22-16-23(31)30(24(22)32)21-12-8-19(27)9-13-21/h1-13,22H,14-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRGCVNDXHWMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC(=NCCC3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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